Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate is a chemical compound that features a pyrene core substituted with two pentafluorophenylmethyl groups at the 1,2-positions of the dicarboxylate. The pyrene nucleus is known for its photophysical and electronic properties, making it valuable in materials science, supramolecular chemistry, and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate typically involves the reaction of pyrene-1,2-dicarboxylic acid with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyrene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyrene derivatives.
Substitution: The pentafluorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrenequinones.
Reduction: Dihydropyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecular architectures and materials.
Biology: Employed in the study of non-covalent interactions and as a fluorescent probe.
Medicine: Potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions are crucial for its role in supramolecular chemistry and materials science. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Bis[(2,3,4,5,6-pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate
- Pyrene-1,2-dicarboxylic acid
- Pentafluorobenzyl pyrene derivatives
Uniqueness
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate is unique due to the presence of both the pyrene core and the pentafluorophenylmethyl groups. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and supramolecular chemistry .
Properties
CAS No. |
137300-28-8 |
---|---|
Molecular Formula |
C32H12F10O4 |
Molecular Weight |
650.4 g/mol |
IUPAC Name |
bis[(2,3,4,5,6-pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H12F10O4/c33-21-16(22(34)26(38)29(41)25(21)37)9-45-31(43)15-8-13-5-4-11-2-1-3-12-6-7-14(19(13)18(11)12)20(15)32(44)46-10-17-23(35)27(39)30(42)28(40)24(17)36/h1-8H,9-10H2 |
InChI Key |
TYXOTOKDHSMAII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4C(=O)OCC5=C(C(=C(C(=C5F)F)F)F)F)C(=O)OCC6=C(C(=C(C(=C6F)F)F)F)F)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.